molecular formula C38H50O6 B1674626 (1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione CAS No. 78824-30-3

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

Cat. No.: B1674626
CAS No.: 78824-30-3
M. Wt: 602.8 g/mol
InChI Key: DTTONLKLWRTCAB-UDFURZHRSA-N
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Scientific Research Applications

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione has a wide range of scientific research applications:

Mechanism of Action

Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .

Target of Action

Garcinol primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.

Mode of Action

Garcinol interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . Garcinol’s potency to inhibit HATs also contributes to its anti-cancer properties .

Biochemical Pathways

Garcinol affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.

Pharmacokinetics

The pharmacokinetics of Garcinol is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . Garcinol is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of Garcinol would escape hepatic first-pass metabolism .

Result of Action

Garcinol’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, Garcinol has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .

Action Environment

The action, efficacy, and stability of Garcinol can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of Garcinol . .

Safety and Hazards

Although garcinol extract has been extensively used for centuries and is considered safe, a major challenge is to establish the systematic toxicological study of purified form of garcinol .

Future Directions

Garcinol may be considered as a candidate for next generation epigenetic drugs, but further studies are needed to establish the precise toxicity, dosages, routes of administration, and safety for patients . In vitro and in vivo experiments using garcinol showed lesser bioavailability, poor aqueous solubility and low therapeutic performance, which encouraged researchers to develop a new nanoparticle garcinol system in order to enhance its aqueous solubility, bioavailability, and potential therapeutic effectiveness .

Biochemical Analysis

Biochemical Properties

Garcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Garcinol has been found to activate the AMPK pathway and reduce endoplasmic reticulum stress in adipose tissues . It also modulates gut microbiota and controls inflammation by increasing the intestinal commensal bacteria, Akkermansia .

Cellular Effects

Garcinol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Garcinol significantly decreased the proliferating cell nuclear antigen (PCNA) index in ACF and increased the liver glutathione S-transferase (GST) and quinone reductase (QR) activities .

Molecular Mechanism

At the molecular level, Garcinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Garcinol is known to have antioxidant activity, chelating activity, free radical scavenging activity, and anti-glycation activity .

Comparison with Similar Compounds

Properties

CAS No.

78824-30-3

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1

InChI Key

DTTONLKLWRTCAB-UDFURZHRSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cambogin
camboginol
garcinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Reactant of Route 2
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Reactant of Route 3
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Reactant of Route 4
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Reactant of Route 5
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione
Reactant of Route 6
(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

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